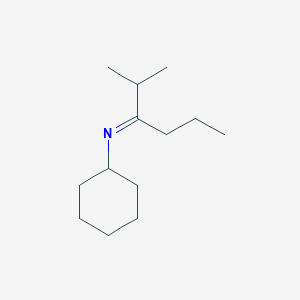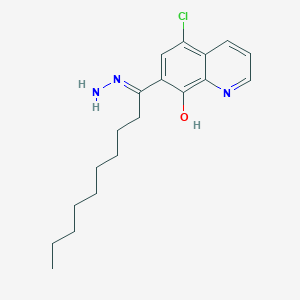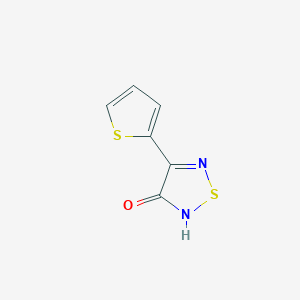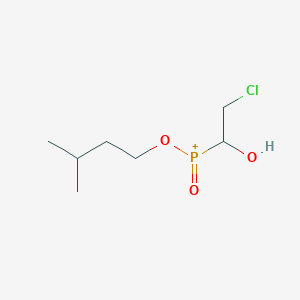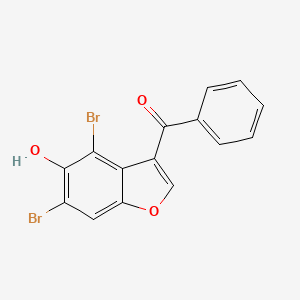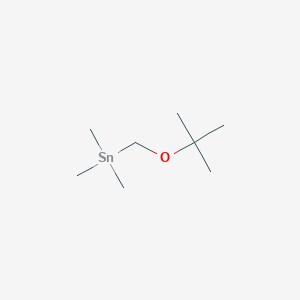
(tert-Butoxymethyl)(trimethyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(tert-Butoxymethyl)(trimethyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a tert-butoxymethyl group and three methyl groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (tert-Butoxymethyl)(trimethyl)stannane typically involves the reaction of trimethyltin chloride with tert-butoxymethyl lithium. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction proceeds as follows:
(CH3)3SnCl+LiCH2O-t-Bu→(CH3)3SnCH2O-t-Bu+LiCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(tert-Butoxymethyl)(trimethyl)stannane undergoes various chemical reactions, including:
Substitution Reactions: The tin atom can participate in nucleophilic substitution reactions, where the tert-butoxymethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form tin oxides or reduction to form lower oxidation state tin compounds.
Hydrostannation: The addition of this compound to alkenes and alkynes, forming organotin hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as halides (e.g., bromides, iodides) are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of new organotin compounds with different substituents.
Oxidation: Formation of tin oxides.
Reduction: Formation of lower oxidation state tin compounds.
Scientific Research Applications
(tert-Butoxymethyl)(trimethyl)stannane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential use in biological assays and as a probe for studying biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (tert-Butoxymethyl)(trimethyl)stannane involves the interaction of the tin atom with various molecular targets. The tin atom can form coordination complexes with nucleophiles, facilitating various chemical transformations. The tert-butoxymethyl group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Trimethyltin Chloride: A precursor in the synthesis of (tert-Butoxymethyl)(trimethyl)stannane.
Tetramethyltin: Another organotin compound with similar reactivity but different substituents.
Tributyltin Hydride: Used in similar hydrostannation reactions but with different steric and electronic properties.
Uniqueness
This compound is unique due to the presence of the tert-butoxymethyl group, which imparts distinct steric and electronic properties. This makes it a valuable reagent in organic synthesis, offering different reactivity and selectivity compared to other organotin compounds.
Properties
CAS No. |
87996-28-9 |
|---|---|
Molecular Formula |
C8H20OSn |
Molecular Weight |
250.95 g/mol |
IUPAC Name |
trimethyl-[(2-methylpropan-2-yl)oxymethyl]stannane |
InChI |
InChI=1S/C5H11O.3CH3.Sn/c1-5(2,3)6-4;;;;/h4H2,1-3H3;3*1H3; |
InChI Key |
NXEHPZLXRJWXOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


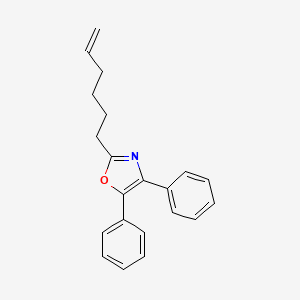
![10-[3-(Methylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14389791.png)
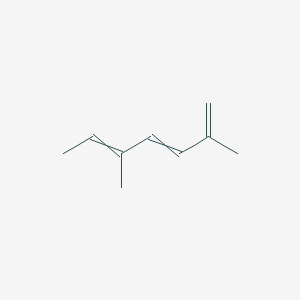
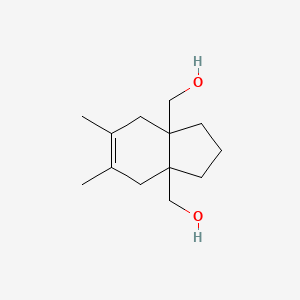

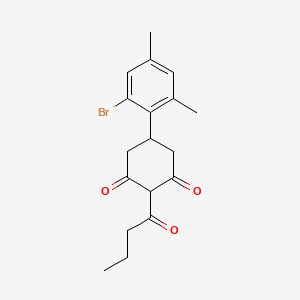

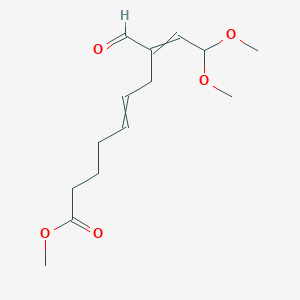
![(4-Methylphenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone](/img/structure/B14389824.png)
